rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with a methoxyphenyl group and an oxolane ring with an amine group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The oxolane ring is then formed via cyclization reactions, and the amine group is introduced through nucleophilic substitution. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
- rac-(2R,3S)-2-[5-(4-hydroxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans
- rac-(2R,3S)-2-[5-(4-chlorophenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans
Comparison: The unique feature of rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans is the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity, solubility, and binding affinity to molecular targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C16H20Cl2N2O2 |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
(2S,3R)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-19-14-4-2-11(3-5-14)12-8-13(10-18-9-12)16-15(17)6-7-20-16;;/h2-5,8-10,15-16H,6-7,17H2,1H3;2*1H/t15-,16+;;/m1../s1 |
InChI Key |
HTMGOIJRQXEZMP-AFMFUHLNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)[C@H]3[C@@H](CCO3)N.Cl.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.